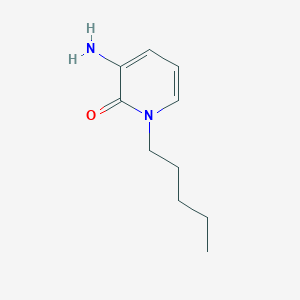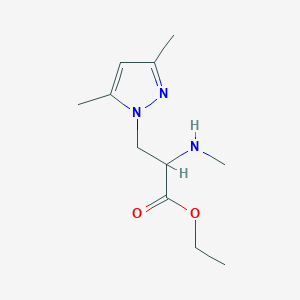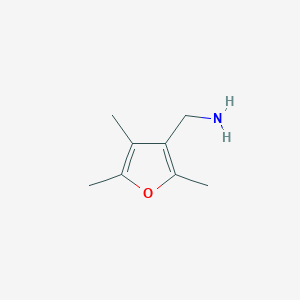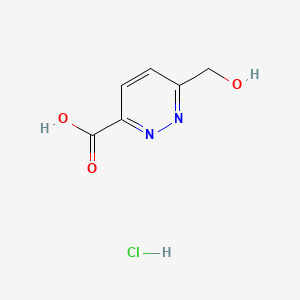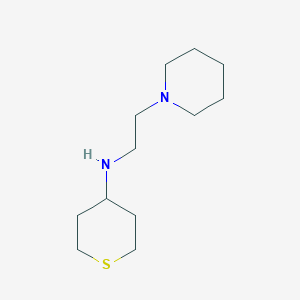
n-(2-(Piperidin-1-yl)ethyl)tetrahydro-2h-thiopyran-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
n-(2-(Piperidin-1-yl)ethyl)tetrahydro-2h-thiopyran-4-amine: is a heterocyclic compound that contains both a piperidine and a thiopyran ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of n-(2-(Piperidin-1-yl)ethyl)tetrahydro-2h-thiopyran-4-amine typically involves the reaction of tetrahydro-2h-thiopyran-4-amine with 2-(piperidin-1-yl)ethyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and a base like sodium hydroxide or potassium carbonate is used to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce any carbonyl groups present in the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine or thiopyran ring can be functionalized with various substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Alkyl halides, sodium hydroxide, dichloromethane.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced amines or alcohols.
Substitution: Functionalized piperidine or thiopyran derivatives
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules. It is also employed in the development of new synthetic methodologies and reaction mechanisms .
Biology: In biological research, n-(2-(Piperidin-1-yl)ethyl)tetrahydro-2h-thiopyran-4-amine is studied for its potential as a bioactive molecule. It may exhibit pharmacological activities such as antimicrobial, antiviral, or anticancer properties .
Medicine: The compound is investigated for its potential therapeutic applications. It may serve as a lead compound in drug discovery programs aimed at developing new treatments for various diseases .
Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials. It may also find applications in the development of new polymers or as a catalyst in chemical reactions .
Wirkmechanismus
The mechanism of action of n-(2-(Piperidin-1-yl)ethyl)tetrahydro-2h-thiopyran-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Vergleich Mit ähnlichen Verbindungen
Tetrahydro-2H-pyran-4-amine: A related compound with a similar thiopyran ring but lacking the piperidine moiety.
Piperidine derivatives: Compounds containing the piperidine ring, which may exhibit similar pharmacological activities.
Uniqueness: n-(2-(Piperidin-1-yl)ethyl)tetrahydro-2h-thiopyran-4-amine is unique due to the presence of both the piperidine and thiopyran rings in its structure. This dual functionality allows it to participate in a wider range of chemical reactions and exhibit diverse biological activities compared to compounds with only one of these rings .
Eigenschaften
Molekularformel |
C12H24N2S |
|---|---|
Molekulargewicht |
228.40 g/mol |
IUPAC-Name |
N-(2-piperidin-1-ylethyl)thian-4-amine |
InChI |
InChI=1S/C12H24N2S/c1-2-7-14(8-3-1)9-6-13-12-4-10-15-11-5-12/h12-13H,1-11H2 |
InChI-Schlüssel |
JLSDYFAQIPBLDR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)CCNC2CCSCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


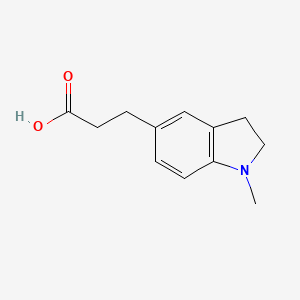

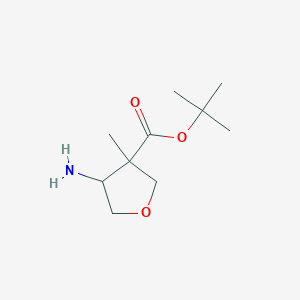
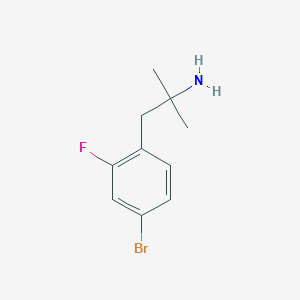

![1-(1H-Pyrrolo[2,3-b]pyridin-3-yl)-2-propanone](/img/structure/B13542343.png)

